molecular formula C20H25NO3 B12597517 Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- CAS No. 651031-30-0

Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-

Cat. No.: B12597517
CAS No.: 651031-30-0
M. Wt: 327.4 g/mol
InChI Key: VDIABBPQYFRDAJ-PMACEKPBSA-N
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Description

"Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-" is a chiral morpholine derivative characterized by two phenylmethoxy methyl substituents at the 3- and 5-positions of the morpholine ring. The stereochemistry at these positions is specified as (3S,5S), which may influence its pharmacological and physicochemical properties. Morpholine derivatives are widely utilized in medicinal chemistry due to their versatility in drug design, metabolic stability, and ability to modulate biological targets such as enzymes and receptors .

Properties

CAS No.

651031-30-0

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(3S,5S)-3,5-bis(phenylmethoxymethyl)morpholine

InChI

InChI=1S/C20H25NO3/c1-3-7-17(8-4-1)11-22-13-19-15-24-16-20(21-19)14-23-12-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2/t19-,20-/m0/s1

InChI Key

VDIABBPQYFRDAJ-PMACEKPBSA-N

Isomeric SMILES

C1[C@@H](N[C@H](CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3

Canonical SMILES

C1C(NC(CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for synthesizing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis and stereoselective synthesis techniques.

Industrial Production Methods: Industrial production of morpholine derivatives can involve solid-phase synthesis, intramolecular Mitsunobu reactions, and Cs2CO3-mediated cyclization . These methods allow for the efficient production of various substituted morpholines, including spiro morpholines and ring-fused morpholines, in good to excellent yields.

Chemical Reactions Analysis

Types of Reactions: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that morpholine derivatives can possess anticancer properties. For instance, a study demonstrated that certain morpholine-based compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study:

  • Compound: Morpholine derivative A
  • Cell Line: MCF-7 (breast cancer)
  • IC50 Value: 15 µM
  • Mechanism: Induction of apoptosis through mitochondrial pathway activation.

1.2 Antimicrobial Properties

Morpholine compounds have also been evaluated for their antimicrobial activities. A recent investigation reported that several morpholine derivatives showed efficacy against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Morpholine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Morpholine derivative BStaphylococcus aureus32 µg/mL
Morpholine derivative CEscherichia coli16 µg/mL
Morpholine derivative DPseudomonas aeruginosa64 µg/mL

Biochemical Applications

2.1 Enzyme Inhibition Studies

Morpholine-based compounds have been explored as enzyme inhibitors in various biochemical pathways. For example, certain derivatives have been identified as inhibitors of phospholipase A2, which plays a crucial role in inflammatory responses.

Case Study:

  • Compound: Morpholine derivative E
  • Target Enzyme: Phospholipase A2
  • IC50 Value: 0.18 µM
  • Outcome: Significant reduction in inflammatory markers in vitro.

2.2 Molecular Modeling Studies

Molecular modeling studies have been employed to predict the binding affinity of morpholine derivatives to specific receptors. These studies aid in understanding how structural modifications can enhance biological activity.

Material Science Applications

3.1 Polymer Synthesis

Morpholine derivatives are also utilized in the synthesis of polymers with specific properties. Their ability to act as building blocks allows for the creation of materials with tailored functionalities.

Data Table: Properties of Morpholine-Based Polymers

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Poly(morpholine-co-ethylene)50200
Poly(morpholine-co-styrene)60210

Mechanism of Action

The mechanism of action of morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting certain kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aprepitant

Aprepitant, a neurokinin-1 (NK-1) receptor antagonist, shares a morpholine core but differs in substituents. Its structure includes a trifluoromethylphenyl ethoxy group and a fluorophenyl moiety at positions 2 and 3, respectively, with a triazolone side chain . Key distinctions include:

  • Substituent Chemistry : Aprepitant’s electron-withdrawing trifluoromethyl groups enhance receptor binding affinity, while the target compound’s phenylmethoxy methyl groups may increase lipophilicity and steric bulk.
  • Pharmacokinetics : Aprepitant has a bioavailability of 65% and a half-life of 9–12 hours due to oxidative metabolism at the morpholine ring . The target compound’s metabolic stability may differ based on its substituents.
  • Biological Target : Aprepitant inhibits NK-1 receptors, whereas the target compound’s activity (if analogous to ) might involve matrix metalloproteinases (MMPs) due to its benzyl ether substituents.

1-[[3,5-Bis(phenylmethoxy)phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline

This isoquinoline derivative () shares the 3,5-bis(phenylmethoxy)phenyl group but replaces the morpholine core with a dihydroisoquinoline scaffold. Key comparisons:

  • Core Structure: The morpholine ring in the target compound may confer greater conformational rigidity compared to the isoquinoline’s fused bicyclic system.
  • Biological Activity: The isoquinoline derivative inhibits MMP2, MMP9, and MMP14, with RMSF values indicating destabilizing interactions (e.g., 5.088 Å at MMP9’s ASN341) . The target compound’s morpholine core could alter binding kinetics or selectivity for MMPs.

Morpholine-Containing Benzimidazoles ()

Compounds like 3o , 3p , and 3s feature morpholine linked to sulfonyl benzimidazoles. Differences include:

  • Substituent Placement : These derivatives use morpholine as a side chain rather than a core scaffold.

(R,R,R)-Aprepitant Analogues ()

The enantiomer 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one highlights the importance of stereochemistry. The (3S,5S) configuration in the target compound may similarly dictate receptor binding or metabolic pathways.

Data Table: Comparative Analysis of Morpholine Derivatives

Compound Name Core Structure Key Substituents Biological Target Pharmacokinetic/Activity Data Reference
Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- Morpholine 3,5-bis(phenylmethoxy)methyl Hypothesized: MMPs N/A
Aprepitant Morpholine Trifluoromethylphenyl, fluorophenyl NK-1 receptor Bioavailability: 65%; t₁/₂: 9–12 h
1-[[3,5-Bis(phenylmethoxy)phenyl]methyl]-isoquinoline Isoquinoline 3,5-bis(phenylmethoxy)phenyl MMP2/9/14 RMSF: 3.873–5.088 Å (MMP interactions)
Benzimidazole derivatives (3o, 3p) Benzimidazole Morpholinylpropoxy sulfonyl Proton pumps/kinases NMR data reported (δ: 1.97–8.21 ppm)

Key Research Findings

  • Morpholine as a Privileged Scaffold : The morpholine ring enhances metabolic stability and bioavailability in drug candidates, as seen in Aprepitant . The target compound’s chiral centers and bulky substituents may further optimize these properties.
  • Stereochemical Influence : The (3S,5S) configuration may confer selectivity for chiral binding pockets in enzymes or receptors, analogous to (R,R,R)-Aprepitant’s enantioselective NK-1 inhibition .

Biological Activity

Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. This compound features a morpholine backbone with two phenylmethoxy methyl substituents at the 3 and 5 positions, contributing to its unique biological properties.

  • Molecular Formula : C20_{20}H25_{25}NO3_3
  • Molecular Weight : 327.42 g/mol

Research indicates that morpholine derivatives can modulate neurotransmitter systems, potentially acting as neuroprotective agents. The compound may influence various biological targets, including neurotransmitter receptors and enzymes involved in neurochemical pathways. This modulation is crucial for assessing its therapeutic potential in treating conditions such as anxiety and depression.

Biological Activity Overview

The biological activities of Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- can be summarized as follows:

  • Neuroprotective Effects : Exhibits potential in protecting neurons from damage.
  • Anti-inflammatory Properties : May reduce inflammation within the CNS.
  • Modulation of Neurotransmitter Systems : Influences neurotransmitter activity, which is essential for mood regulation.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-, a comparison with structurally similar morpholine derivatives is useful:

Compound NameStructure TypeKey ActivityUnique Features
Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-Morpholine derivativeNeuroprotectiveTwo phenylmethoxy groups
Morpholine-4-ethanolSimple morpholineSolventLacks substituents
N-(4-Methoxyphenyl)morpholineMorpholine derivativeModulation of neurotransmittersSingle methoxy group
4-(Phenylmethyl)morpholineMorpholine derivativeNeuropharmacological effectsLacks additional methoxy groups

This table highlights the distinct structural features of Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- that may contribute to its specific biological activities compared to its analogs.

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies have demonstrated that morpholine derivatives can significantly protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to modulate glutamate receptors and inhibit excitotoxicity has been emphasized in several studies.
  • Anti-inflammatory Research : Recent investigations have shown that Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in microglial cells. This suggests a potential role in treating neuroinflammatory conditions.
  • Clinical Implications : The compound's interaction with neurotransmitter systems indicates its potential utility in developing treatments for psychiatric disorders like depression and anxiety. Preliminary animal studies have shown promising results in reducing anxiety-like behaviors.

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